molecular formula C8H7N3O B1280845 Ethanone, 1-(3-azidophenyl)- CAS No. 70334-60-0

Ethanone, 1-(3-azidophenyl)-

Cat. No.: B1280845
CAS No.: 70334-60-0
M. Wt: 161.16 g/mol
InChI Key: HANPLRJJHYSJSF-UHFFFAOYSA-N
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Description

It is a useful reagent in chemical synthesis, particularly in the preparation of amides and triazole derivatives. The compound features an ethanone group (a carbonyl group with a methyl group) attached to a phenyl group with an azide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanone, 1-(3-azidophenyl)- can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution of a halogenated phenyl ethanone with sodium azide. This reaction typically occurs under mild conditions and yields the desired azide compound . Another method involves the rhodium-catalyzed oxidative amidation of aldehydes with azides through chelation-assisted C-H activation.

Industrial Production Methods

Industrial production of Ethanone, 1-(3-azidophenyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Cycloaddition Reactions via Azide-Alkyne Click Chemistry

The azide group undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes under catalytic conditions, forming 1,2,3-triazole derivatives.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Mechanism : Copper(I) catalysts accelerate the reaction by forming a σ-bound copper acetylide intermediate, followed by a six-membered metallacycle transition state. This pathway ensures regioselective formation of 1,4-disubstituted triazoles .

  • Example Reaction :

    • Reactants : 1-(3-Azidophenyl)ethanone + Terminal alkyne (e.g., acetylacetone)

    • Conditions : CuI/DIPEA/HOAc in ethanol, room temperature .

    • Product : 1-(3-Acetylphenyl)-5-methyl-1H-1,2,3-triazole (yield: 66%) .

Reaction Parameter Value
Catalyst SystemCuI/DIPEA/HOAc
Temperature25°C
Reaction Time2–4 hours
Yield66–85%

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • Regioselectivity : Ru catalysts (e.g., Cp*RuCl) favor 1,5-disubstituted triazoles, contrasting with CuAAC .

  • Applications : Useful for internal alkynes, expanding substrate scope .

Thermal Decomposition and Stability

The azide group decomposes exothermically at elevated temperatures, releasing nitrogen gas.

Decomposition Property Data
Activation Energy (ΔG‡)~1404 kJ/mol (gas phase)
Exothermicity (ΔH)-1433 kJ/mol

Diazonium Salt Formation and Subsequent Reactions

The acetyl group enables functionalization via diazotization:

  • Diazonium Intermediate : Reacts with sodium azide to form 1-(3-azidophenyl)ethanone .

  • Coupling Reactions : Diazonium salts participate in Sandmeyer or Ullmann-type couplings for aryl halide synthesis.

Key Spectral Data for Derivatives

Compound FTIR Peaks (cm⁻¹) ¹H-NMR (DMSO-d₆, ppm)
1-(3-Azidophenyl)ethanone2129 (N₃), 1685 (C=O)2.60 (s, 3H, CH₃), 7.5–8.1 (m, 4H, Ar-H)
Triazole Derivative (2)1726 (C=O), 1602 (C=C)2.40 (s, 3H, CH₃), 6.45–8.31 (m, 5H, Ar-H)

Acid/Base-Promoted Transformations

  • Acid Catalysis : HOAc accelerates CuAAC by protonating intermediates, enhancing reaction rates .

  • Base-Mediated Condensations : The acetyl group undergoes aldol-like reactions with aldehydes in basic ethanol .

Comparative Analysis of Catalytic Systems

Parameter CuAAC RuAAC
Regioselectivity1,4-disubstituted triazole1,5-disubstituted triazole
Substrate CompatibilityTerminal alkynesTerminal/internal alkynes
Solvent ToleranceBroad (aqueous/organic)Organic preferred
Typical Yield85–95%70–90%

Scientific Research Applications

Ethanone, 1-(3-azidophenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of amides and triazoles.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for potential use in drug development due to its ability to form bioactive compounds.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-azidophenyl)- involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state. The compound’s reactivity makes it a valuable tool in chemical synthesis and bioconjugation .

Comparison with Similar Compounds

Ethanone, 1-(3-azidophenyl)- can be compared with other azide-containing compounds, such as:

    3-Azidobenzaldehyde: Similar in structure but contains an aldehyde group instead of an ethanone group.

    4-Azidophenylacetylene: Contains an alkyne group, making it more reactive in cycloaddition reactions.

    2-Azidophenylmethanol: Contains a hydroxyl group, which can participate in different types of reactions compared to the ethanone group.

Ethanone, 1-(3-azidophenyl)- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various fields of research.

Biological Activity

Ethanone, 1-(3-azidophenyl)-, also known by its chemical formula C8_8H7_7N3_3O, is an organic compound notable for its azide functional group, which imparts significant biological activity and versatility in synthetic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(3-azidophenyl)- features:

  • Molecular Formula : C8_8H7_7N3_3O
  • Molecular Weight : Approximately 161.164 g/mol
  • Functional Groups : An azide group (-N3_3) and a carbonyl group (C=O) attached to a phenyl ring.

The presence of these functional groups allows for diverse chemical reactivity, particularly in bioconjugation and click chemistry applications.

The biological activity of ethanone, 1-(3-azidophenyl)- is largely attributed to its azide group. The azide can participate in cycloaddition reactions, particularly with alkynes, leading to the formation of stable triazole rings. This property is exploited in various bioconjugation techniques, enabling the labeling and modification of biomolecules for therapeutic purposes.

Key Reactions:

  • Click Chemistry : Facilitates the formation of triazole derivatives which are crucial in drug development.
  • Condensation Reactions : The carbonyl group allows for the formation of new carbon-carbon bonds, enhancing its utility in organic synthesis.

Biological Activity

Research indicates that ethanone, 1-(3-azidophenyl)- and related compounds exhibit a range of biological activities:

Anticancer Properties

Compounds with azide functionalities have been studied for their potential anticancer effects. For instance:

  • Triazole Derivatives : Compounds derived from ethanone, 1-(3-azidophenyl)- have shown promise in inhibiting cancer cell proliferation. A study on β-lactam-azide derivatives indicated significant antiproliferative activity against various cancer cell lines (IC50 values < 20 µM) .

Antifungal Activity

The azide group is also associated with antifungal properties. Research suggests that azide-containing compounds can serve as precursors to biologically active triazoles known for their antifungal efficacy .

Case Study 1: Antiproliferative Activity

A study examined the effects of ethanone derivatives on MGC-803 cancer cells. The results demonstrated that modifications at the C-3 position of the phenyl ring significantly influenced antiproliferative activity. The presence of specific substituents was crucial for enhancing efficacy against cancer cell growth .

Case Study 2: Bioconjugation Applications

Ethanone, 1-(3-azidophenyl)- has been utilized in bioconjugation studies to label proteins and antibodies. This application is vital for developing targeted drug delivery systems that enhance therapeutic outcomes while minimizing side effects .

Comparative Analysis

To better understand the uniqueness of ethanone, 1-(3-azidophenyl)-, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Ethanone, 1-(4-azidophenyl)-C8_8H7_7N3_3OAzide at para position; different reactivity profile
Ethanone, 1-(3-hydroxyphenyl)-C8_8H9_9OHydroxy group instead of azide; different biological activity
Ethanone, 1-(3-fluorophenyl)-C8_8H8_8FFluorine substitution alters electronic properties
Ethanone, 1-(3-iodophenyl)-C8_8H8_8IIodine substitution enhances reactivity

This table illustrates how the presence and position of functional groups can significantly influence the biological activity and synthetic utility of similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-azidophenyl)ethanone, and what safety precautions are critical during synthesis?

Synthesis typically involves introducing an azide group to a phenylacetone precursor. A common approach is the substitution of a halogen atom (e.g., chlorine or bromine) in 1-(3-halophenyl)ethanone using sodium azide (NaN₃) under controlled conditions. Safety protocols must address the reactivity of azides, which can form explosive byproducts. Use inert atmospheres, avoid metal catalysts, and conduct reactions in fume hoods with blast shields . Precautionary measures include avoiding inhalation of vapors (P261) and skin/eye contact (P262) .

Q. How can spectroscopic techniques (e.g., IR, mass spectrometry) be employed to characterize 1-(3-azidophenyl)ethanone?

  • IR Spectroscopy : Analyze the carbonyl stretch (C=O) near 1700 cm⁻¹ and the azide (N₃) asymmetric stretch around 2100 cm⁻¹. Compare with NIST reference spectra for phenylacetone derivatives (e.g., 1-(4-methylphenyl)ethanone, IR data in CCl₄/CS₂ solutions) .
  • Mass Spectrometry : Electron ionization (EI) should show molecular ion peaks at m/z corresponding to C₈H₇N₃O (calc. 161.06). Fragmentation patterns may include loss of N₂ (azide decomposition) and ketone-related cleavages .

Q. What are the stability considerations for storing and handling 1-(3-azidophenyl)ethanone in laboratory settings?

Azides are sensitive to heat, light, and mechanical shock. Store the compound in amber vials at 2–8°C under inert gas (argon/nitrogen). Avoid contact with heavy metals or reducing agents. Toxicity data are limited, so treat as a potential mutagen based on structural analogs (e.g., nitrofuranyl derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of 1-(3-azidophenyl)ethanone?

Quantum chemistry methods (e.g., DFT) can calculate frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. Tools like CC-DPS use QSPR and neural networks to model properties such as solubility and partition coefficients (logP). Validate predictions against experimental data (e.g., NIST’s IR spectra) .

Q. What strategies resolve contradictions in toxicity data between literature sources?

Conflicting toxicity reports (e.g., mutagenicity vs. unclassified hazards) may arise from differences in testing conditions (e.g., concentration, assay type). Cross-validate using multiple assays: Ames test for mutagenicity, in vitro cytotoxicity screening (e.g., MTT assay), and in silico toxicity prediction tools. Prioritize studies adhering to OECD guidelines .

Q. How does the azide group influence the compound’s applicability in click chemistry or bioconjugation studies?

The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Optimize reaction conditions (e.g., Cu(I) catalysts, solvent polarity) to conjugate 1-(3-azidophenyl)ethanone with alkyne-functionalized biomolecules. Monitor reaction efficiency via HPLC or fluorescence quenching .

Q. What advanced chromatographic methods are suitable for analyzing impurities or degradation products?

Use HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate azide-related degradation products. Compare retention times and fragmentation patterns with standards. For trace analysis, employ UPLC-QTOF for high-resolution mass accuracy .

Q. Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Synthesis SafetyFume hoods, inert atmosphere, blast shields
Spectroscopic AnalysisIR (2100 cm⁻¹ for N₃), EI-MS
Computational ModelingDFT, CC-DPS QSQN technology
Toxicity ValidationAmes test, MTT assay, in silico tools
Click Chemistry OptimizationCuAAC, HPLC-MS monitoring

Properties

IUPAC Name

1-(3-azidophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPLRJJHYSJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478885
Record name Ethanone, 1-(3-azidophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70334-60-0
Record name 1-(3-Azidophenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-azidophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-azidophenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A mixture of 10.8g. (0.08 mole) of 3-acetylaniline in 50 ml. of water was treated with 20 ml. of concentrated HCl and cooled to 0° C. There was then added a solution of 6.07g. (0.088 mole) of NaNO2 in 20 ml. of water. The reaction mixture was aged for 20 minutes, and there was then added 25 ml. of hexane and 25 ml. of ether, followed by a solution fo 5.72g. (0.088 mole) of NaN3 in 20 ml. of water. The reaction mixture was aged for 1/2 hour at room temperature, after which the aqueous and organic components were separated, and the aqueous component extracted with 50 ml. of ether. The organic component and extract were dried over MgSO4 and concentrated under reduced pressure to 12.72g. (99%) of product whose structure as 3-acetylphenylazide was confirmed by IR.
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